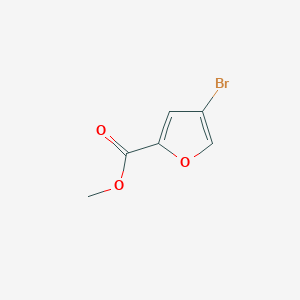
Methyl 4-bromofuran-2-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Methyl 4-bromofuran-2-carboxylate involves several steps, starting from readily available materials. The compound can be synthesized through selective bromination processes, where N-bromosuccinimide is used to brominate the methyl group in the furan ring, leading to various bromomethyl derivatives. These derivatives can react with secondary amines, sodium butylthiolate, and potassium thiocyanate under different conditions to form tertiary amines, sulfides, and a mixture of thiocyanate and isothiocyanate, respectively (Pevzner, 2003).
Molecular Structure Analysis
The molecular structure of Methyl 4-bromofuran-2-carboxylate features a furan ring, substituted at the 2-position with a bromomethyl group and at the 4-position with a carboxylate ester. This structure is pivotal in its reactivity, as the bromomethyl group is highly reactive towards nucleophilic substitution, and the ester functionality offers further reaction opportunities through esterification and hydrolysis reactions.
Chemical Reactions and Properties
Methyl 4-bromofuran-2-carboxylate undergoes various chemical reactions, including reactions with nucleophilic agents leading to the formation of tertiary amines, sulfides, and thiocyanates. The presence of the bromomethyl group makes it a suitable candidate for further functionalization through nucleophilic substitution reactions (Pevzner, 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis of Biheteroaryls : Methyl 5-bromo-2-furoate, a close relative of Methyl 4-bromofuran-2-carboxylate, has been used in the palladium-catalysed direct arylation of heteroaromatics. Its ester group at C5 helps prevent the formation of dimers or oligomers, enabling the high-yield formation of biheteroaryls. This process can be applied to a wide variety of heteroaromatics, facilitating the synthesis of 2,5-diarylated furan derivatives (Fu, Zhao, Bruneau, & Doucet, 2012).
Reactions with Nucleophilic Agents : Alkyl 2-methyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, which are structurally related to Methyl 4-bromofuran-2-carboxylate, react with secondary amines, sodium butylthiolate, potassium thiocyanate, phenolate, and alcoholate ions. These reactions lead to the formation of various derivatives like tertiary amines and corresponding sulfides (Pevzner, 2003).
Synthesis of Methyl 4′-Bromomethyl Biphenyl-2-Carboxylate : Methyl 4′-bromomethyl-2-carboxylate has been synthesized through a multi-step process including hydrolysis, esterification, and bromination. This synthesis method offers increased yield, simplified process, and reduced cost (Ying-ming, 2006).
Antibacterial Activity of S-Derivatives : The S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, which are structurally related to Methyl 4-bromofuran-2-carboxylate, have been synthesized and their antibacterial activity investigated. These compounds show potential as broad-spectrum antibiotics, effective against gram-positive and gram-negative microorganisms (2020).
Synthesis of Alkyl 2-Bromomethyl-4-(Diethoxyphosphorylmethyl)-5-Tert-Butylfuran-3-Carboxylates : This compound, related to Methyl 4-bromofuran-2-carboxylate, is synthesized and then reacts with nucleophilic reagents. The reactions produce phosphorylated compounds and exhibit selectivity in the alkylation process (Pevzner, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-bromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3/c1-9-6(8)5-2-4(7)3-10-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEXKLRKXLRNMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00481916 | |
| Record name | Methyl 4-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromofuran-2-carboxylate | |
CAS RN |
58235-80-6 | |
| Record name | Methyl 4-bromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00481916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-bromofuran-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

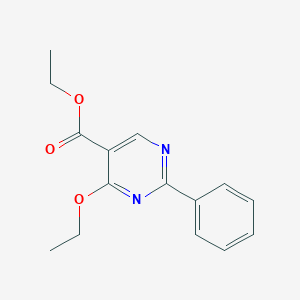
![1,3,4,5-Tetrahydrobenzo[cd]indazole](/img/structure/B55509.png)

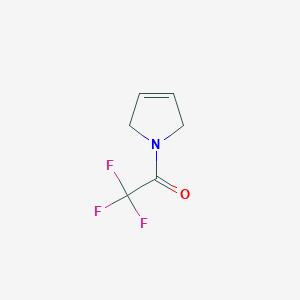
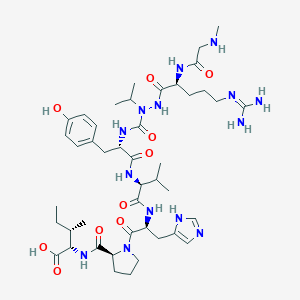

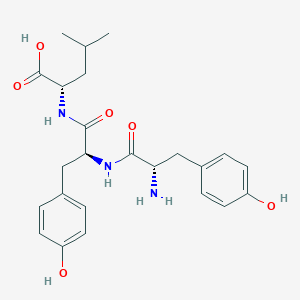
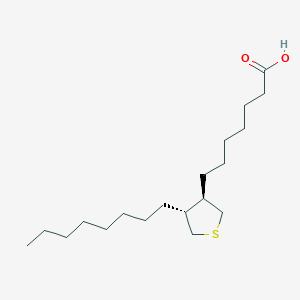

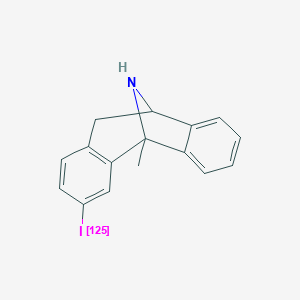

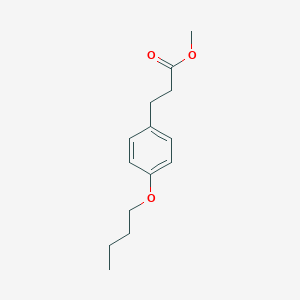
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
